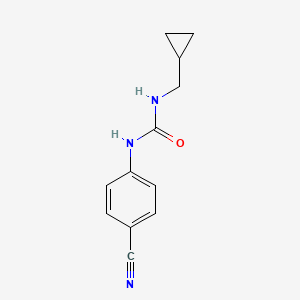

1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea

Description

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-(cyclopropylmethyl)urea |

InChI |

InChI=1S/C12H13N3O/c13-7-9-3-5-11(6-4-9)15-12(16)14-8-10-1-2-10/h3-6,10H,1-2,8H2,(H2,14,15,16) |

InChI Key |

HOEZQBAEUIQIKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Isocyanate-Based Methods

The most direct route to unsymmetrical ureas involves the reaction of an isocyanate with a primary amine. For 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea, two possible pathways exist:

4-Cyanophenyl Isocyanate Approach

This method utilizes 4-cyanophenyl isocyanate as the starting material, which reacts with cyclopropylmethylamine to form the target compound.

Reaction Scheme:

4-Cyanophenyl isocyanate + Cyclopropylmethylamine → this compound

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dichloromethane or tetrahydrofuran |

| Temperature | 0-25°C |

| Reaction Time | 2-8 hours |

| Catalyst | None typically required |

| Purification | Recrystallization or column chromatography |

This approach is advantageous due to its straightforward nature and typically high yields. However, the handling of isocyanates requires careful attention to safety protocols due to their reactivity and potential toxicity.

Cyclopropylmethyl Isocyanate Approach

Alternatively, cyclopropylmethyl isocyanate can be reacted with 4-cyanoaniline to yield the target compound.

Reaction Scheme:

Cyclopropylmethyl isocyanate + 4-Cyanoaniline → this compound

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dichloromethane or tetrahydrofuran |

| Temperature | 0-25°C |

| Reaction Time | 3-10 hours |

| Catalyst | None typically required |

| Purification | Recrystallization or column chromatography |

This alternative route may be preferred when 4-cyanoaniline is more readily available than cyclopropylmethylamine. However, cyclopropylmethyl isocyanate can be less stable and more difficult to handle than 4-cyanophenyl isocyanate.

Carbonylation Methods

Phosgene and Derivatives

Unsymmetrical ureas can be synthesized using phosgene or its safer derivatives (triphosgene, carbonyldiimidazole, or bis(trichloromethyl) carbonate) by sequentially reacting with two different amines.

Reaction Scheme:

- Phosgene derivative + 4-Cyanoaniline → 4-Cyanophenyl carbamoyl intermediate

- 4-Cyanophenyl carbamoyl intermediate + Cyclopropylmethylamine → this compound

Typical Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time | Base |

|---|---|---|---|---|---|

| 1 | Triphosgene | DCM | -10 to 0°C | 1-2 hours | Triethylamine or pyridine |

| 2 | Cyclopropylmethylamine | DCM | 0°C to RT | 3-8 hours | Triethylamine |

The advantage of this method is the ability to control the reaction sequence, ensuring the formation of unsymmetrical ureas. However, the hazardous nature of phosgene derivatives necessitates stringent safety measures.

Carbonyldiimidazole (CDI) Method

Based on analogous preparations found in search results, CDI serves as an effective and safer carbonylating agent for urea synthesis.

Reaction Scheme:

- CDI + 4-Cyanoaniline → 4-Cyanophenyl-N-carbonylimidazole

- 4-Cyanophenyl-N-carbonylimidazole + Cyclopropylmethylamine → this compound

Typical Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | CDI | THF or toluene | 25-55°C | 2-4 hours |

| 2 | Cyclopropylmethylamine | THF or toluene | 25-60°C | 3-12 hours |

This method is particularly advantageous because it avoids the use of highly toxic phosgene while still providing good yields. The approach has been successfully employed for structurally similar compounds as evidenced in the synthesis of related urea derivatives.

Specific Preparation Methods

Modified Rasmussen Method

This approach involves the direct condensation of 4-cyanoaniline with cyclopropylmethylisocyanate in an inert solvent.

Synthetic Protocol:

- Dissolve 4-cyanoaniline (1.0 eq) in anhydrous tetrahydrofuran (10 mL/g) under nitrogen atmosphere

- Cool solution to 0-5°C

- Add cyclopropylmethylisocyanate (1.1 eq) dropwise over 30 minutes

- Allow reaction mixture to warm to room temperature

- Stir for 4-6 hours until complete by thin layer chromatography

- Remove solvent under reduced pressure

- Purify product by recrystallization from ethyl acetate/hexane or column chromatography

Expected Yield: 75-85%

Carbonyldiimidazole Coupling Method

Drawing from protocols used for similar compounds, this method employs CDI as the coupling agent.

Synthetic Protocol:

- Dissolve 4-cyanoaniline (1.0 eq) in anhydrous tetrahydrofuran or toluene (10 mL/g)

- Add CDI (1.1 eq) and stir at 50-55°C for 2 hours

- Add cyclopropylmethylamine (1.1 eq) and heat to 60-65°C

- Monitor reaction by TLC (typically complete in 4-8 hours)

- Cool reaction mixture to room temperature

- Remove solvent under reduced pressure

- Purify by recrystallization from appropriate solvent or column chromatography

Expected Yield: 80-90%

This method has proven effective for the synthesis of structurally similar urea derivatives and offers advantages in terms of operational simplicity and safety.

Dicyclohexylcarbodiimide (DCC) Method

Based on procedures outlined in the literature for analogous compounds, DCC can be used as a coupling agent for the synthesis of urea derivatives.

Synthetic Protocol:

- Dissolve 4-cyanoaniline (1.0 eq) and cyclopropylmethylamine (1.0 eq) in dichloromethane (15 mL/g)

- Cool solution to 0°C

- Add DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq)

- Allow reaction to warm to room temperature and stir for 6-8 hours

- Filter off dicyclohexylurea byproduct

- Concentrate filtrate and purify by column chromatography

Expected Yield: 70-80%

While this method generates dicyclohexylurea as a byproduct requiring removal, it offers mild reaction conditions and generally good yields.

Scale-Up Considerations

Process Optimization

For industrial-scale production, the CDI method appears most favorable based on the balance of safety and efficiency. Key optimization parameters include:

- Solvent selection: Toluene offers advantages for large-scale operations due to its thermal stability and ease of recovery

- Temperature control: Maintaining optimal temperature ranges (50-65°C) to ensure complete conversion while preventing side reactions

- Concentration effects: Optimal concentrations of 0.1-0.2 M provide balance between reaction rate and selectivity

- Purification approach: Crystallization directly from the reaction mixture after concentration is preferred over chromatography for scale-up

Analytical Methods for Product Characterization

Spectroscopic Analysis

For confirmation of structure and purity, the following analytical methods are recommended:

NMR Spectroscopy:

- ¹H NMR (expected key signals):

- Cyclopropyl protons: 0.2-0.5 ppm (m, 4H)

- Cyclopropylmethyl CH: 0.8-1.0 ppm (m, 1H)

- Cyclopropylmethyl CH₂: 3.0-3.2 ppm (d, 2H)

- Aromatic protons: 7.4-7.6 ppm (d, 2H) and 7.6-7.8 ppm (d, 2H)

- NH protons: 5.8-6.2 ppm (t, 1H) and 8.5-9.0 ppm (s, 1H)

- ¹³C NMR (expected key signals):

- Cyclopropyl carbons: 3-7 ppm

- Cyclopropylmethyl CH: 10-12 ppm

- Cyclopropylmethyl CH₂: 43-45 ppm

- Cyano carbon: 118-120 ppm

- Carbonyl carbon: 154-156 ppm

- Aromatic carbons: 117-144 ppm

IR Spectroscopy:

- Characteristic bands:

- NH stretching: 3300-3400 cm⁻¹

- C=O stretching: 1640-1680 cm⁻¹

- C≡N stretching: 2200-2240 cm⁻¹

- Aromatic C=C stretching: 1580-1620 cm⁻¹

Mass Spectrometry:

- Expected molecular ion peak: m/z 215 [M]⁺

- Major fragmentation patterns likely involve cleavage of the cyclopropylmethyl group

Purity Assessment

For pharmaceutical and research applications, high purity is essential. The following methods are recommended:

| Analytical Method | Purpose | Acceptance Criteria |

|---|---|---|

| HPLC | Purity determination | ≥98% area under curve |

| Elemental Analysis | Compositional verification | Within ±0.4% of theoretical values |

| Melting Point | Physical property confirmation | Sharp range (±2°C) |

| TLC | Reaction monitoring | Single spot in multiple solvent systems |

Comparative Analysis of Preparation Methods

The following table summarizes and compares the key characteristics of the major synthetic routes:

| Method | Advantages | Limitations | Expected Yield | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| 4-Cyanophenyl isocyanate approach | High yield; direct; fewer steps | Isocyanate toxicity; moisture sensitivity | 85-95% | Moderate | Medium |

| Cyclopropylmethyl isocyanate approach | Direct; fewer steps | Isocyanate availability; stability issues | 80-90% | Limited | Medium |

| Phosgene derivatives | Control over selectivity | Highly toxic reagents; safety concerns | 70-85% | Limited | High |

| CDI method | Safer reagents; good yield; scalable | Longer reaction time; higher temperature | 80-90% | Excellent | Low |

| DCC method | Mild conditions; good yield | Removal of urea byproduct required | 70-80% | Moderate | Medium |

Based on this analysis, the CDI coupling method emerges as the most favorable approach for preparing this compound, particularly when considering scalability and safety profiles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the urea moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Halogens, alkylating agents, nucleophiles; reactions are conducted under various conditions depending on the specific substitution desired.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on understanding its interactions with biological targets and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate for various medical conditions.

Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, its interaction with cellular membranes or DNA may contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl Substituents

Compounds 8q, 8r, 8s, and 8t () are pyrimidinyl-substituted ureas synthesized from 4-cyanophenyl isocyanate and amines bearing pyrimidine rings. Key differences include:

| Compound | Substituent on Pyrimidine | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| 8q | Piperidin-1-yl | 120–123 | 428.5 |

| 8r | Diethylamino | 139–141 | 416.5 |

| 8t | Cyclopropylamino | 180–183 | 402.5 |

The cyclopropylamino group in 8t confers a higher melting point compared to bulkier substituents (e.g., piperidin-1-yl in 8q), likely due to enhanced crystallinity from reduced steric hindrance .

Phenyl-Substituted Ureas ()

Derivatives such as 6l (3-methoxyphenyl), 6m (3,5-di(trifluoromethyl)phenyl), and 6o (3-chloro-4-(trifluoromethyl)phenyl) exhibit substituent-dependent yields and masses:

| Compound | Substituent | Yield (%) | ESI-MS [M+H]+ |

|---|---|---|---|

| 6l | 3-Methoxyphenyl | 83.0 | 268.1 |

| 6m | 3,5-Di(trifluoromethyl)phenyl | 82.8 | 373.4 |

| 6o | 3-Chloro-4-(trifluoromethyl)phenyl | 83.5 | 340.0 |

These compounds lack heterocyclic moieties, resulting in lower molecular weights compared to pyrimidinyl derivatives. The trifluoromethyl and chloro groups in 6m and 6o enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Heterocyclic Derivatives with Anticancer Activity (–6, 8, 12)

The imidazothiazole derivative 1-(4-cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea (PDB ID: 6KPS) is a co-crystallized ligand for hIDO1 with a resolution of 2.25 Å . Key features include:

- IC₅₀ : 0.08 µM for IDO1 inhibition (reference compound in ).

- Structural Impact : The imidazothiazole scaffold facilitates π-π stacking with the heme cofactor in hIDO1, while the cyclopropylethynyl group stabilizes hydrophobic interactions .

In contrast, 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea lacks the imidazothiazole system, likely reducing potency against hIDO1 but offering synthetic simplicity.

Adamantyl-Substituted Ureas ()

Adamantyl derivatives like 1-(adamantan-2-yl)-3-(4-cyanophenyl)urea exhibit anti-tuberculosis activity. Their crystal structures reveal intermolecular hydrogen bonds (N–H⋯O distances: 2.072–2.225 Å) that enhance stability . The rigid adamantane group increases molecular weight (~350 g/mol) and may limit bioavailability compared to the smaller cyclopropylmethyl group in the target compound.

Thienopyrimidinyl and Pyrimidinyl Ureas ()

Compound 14d () features a chloropyrimidinyl group and a melting point of 237–239°C, highlighting the thermal stability imparted by aromatic heterocycles. Thienopyrimidinyl derivatives like 2f () target VEGFR-2 tyrosine kinase, with molecular weights exceeding 400 g/mol. The target compound’s simpler structure may offer advantages in synthetic scalability and oral bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via urea bond formation between 4-cyanophenyl isocyanate and cyclopropylmethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Key parameters include stoichiometric control (1:1.2 molar ratio of amine to isocyanate) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances yield (typical yields: 36–56% based on analogous syntheses). Optimization strategies include using molecular sieves to scavenge moisture and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR (DMSO-) to confirm urea NH protons (δ 8.8–9.0 ppm) and aromatic protons (δ 7.5–7.7 ppm for cyanophenyl). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]: ~246.1). Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). For crystalline samples, single-crystal X-ray diffraction resolves stereoelectronic properties .

Q. What in vitro assays are suitable for evaluating the inhibitory potential of this compound against targets like indoleamine 2,3-dioxygenase 1 (IDO1)?

- Methodological Answer : Employ IDO1 enzyme inhibition assays using recombinant human IDO1. Prepare a reaction mix with L-tryptophan, ascorbic acid, and methylene blue. Measure kynurenine production via UV absorbance (360 nm) and calculate IC values. Include co-crystallized ligands (e.g., 1-(4-cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea) as positive controls. Dose-response curves (0.1–100 µM) and triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations inform the design of derivatives with improved target binding?

- Methodological Answer : Perform 100 ns MD simulations (GROMACS/AMBER) to analyze backbone stability (RMSD < 2.0 Å) and ligand-protein interactions (hydrogen bonds, hydrophobic contacts). For IDO1, focus on residues near the heme pocket (e.g., Phe 163, Ser 167). Binding free energy calculations (MM-PBSA/GBSA) quantify contributions of substituents like the cyclopropylmethyl group. Compare trajectories with experimental IC data to validate computational models .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Reconcile differences by (i) refining force field parameters for cyanophenyl and cyclopropyl groups, (ii) incorporating solvent effects (e.g., explicit water models), and (iii) simulating flexible binding pockets (e.g., enhanced sampling techniques). Cross-validate with mutagenesis studies (e.g., Ala-scanning of IDO1) to identify critical residues. Adjust synthetic routes to introduce halogen or electron-withdrawing groups if steric clashes are predicted .

Q. Which substituent modifications on the cyclopropylmethyl group could enhance selectivity for cannabinoid receptors (e.g., CB1)?

- Methodological Answer : Explore bulky substituents (e.g., 2,4,6-trimethylphenyl) to exploit allosteric pockets, guided by structure-activity relationship (SAR) studies. Replace cyclopropylmethyl with cyclohexyl or piperidinyl groups to modulate lipophilicity (logP) and hydrogen-bonding capacity. Assess selectivity via competitive binding assays (CB1 vs. CB2) and functional cAMP assays. Prioritize derivatives with >10-fold selectivity in radioligand displacement studies .

Q. How can stability studies under physiological conditions be designed to assess degradation pathways?

- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis. Identify degradation products (e.g., hydrolysis of urea to amine/cyanophenyl isocyanate) and quantify half-life. Accelerated stability testing (40°C/75% RH) predicts shelf-life. Use -NMR to track structural changes, and employ Arrhenius kinetics to model degradation rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s bioactivity across different assay systems?

- Methodological Answer : Discrepancies may arise from variations in cell permeability (e.g., P-gp efflux in cancer cells) or off-target effects. Conduct parallel assays in cell-free (enzyme-based) and cell-based systems. Use chemical probes (e.g., KO143 for ABC transporters) to identify confounding factors. Validate findings with orthogonal techniques (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.